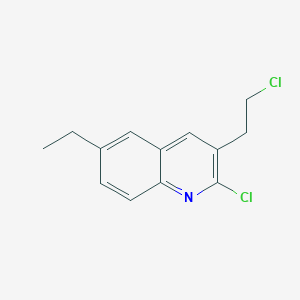
2-Chloro-3-(2-chloroethyl)-6-ethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(2-chloroethyl)-6-ethylquinoline is a halogenated quinoline derivative Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethylquinoline can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroquinoline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-chloroethyl)-6-ethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines, thiols, or cyanides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline carboxylic acids or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
2-Chloro-3-(2-chloroethyl)-6-ethylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: It serves as a probe to study enzyme interactions and cellular pathways.
Material Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-chloroethyl)-6-ethylquinoline involves its interaction with cellular targets such as DNA, proteins, and enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication. This property is particularly useful in the development of anticancer agents. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(2-chloroethyl)-6-bromoquinoline
- 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline
- 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
Uniqueness
Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
948294-51-7 |
|---|---|
Molecular Formula |
C13H13Cl2N |
Molecular Weight |
254.15 g/mol |
IUPAC Name |
2-chloro-3-(2-chloroethyl)-6-ethylquinoline |
InChI |
InChI=1S/C13H13Cl2N/c1-2-9-3-4-12-11(7-9)8-10(5-6-14)13(15)16-12/h3-4,7-8H,2,5-6H2,1H3 |
InChI Key |
TZQOXJSXWXQLAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


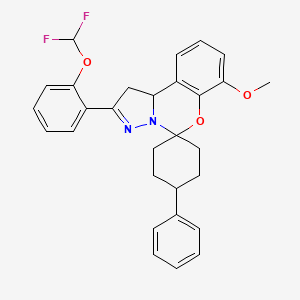
![Methyl 9-chloro-8-formylbenzo[h]isoquinoline-6-carboxylate](/img/structure/B12618843.png)

![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
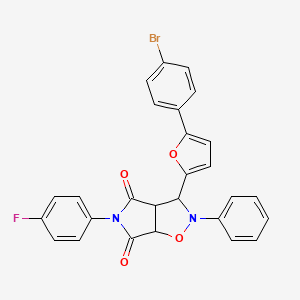
![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)

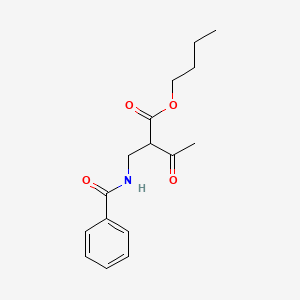
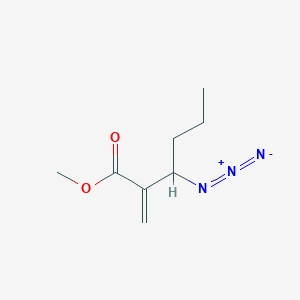
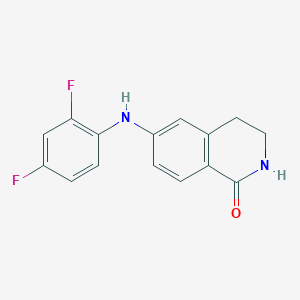
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
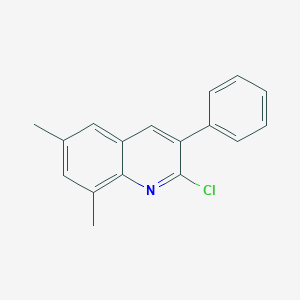
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
